1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate
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Overview
Description
1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is a complex organic compound that features a piperidine ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate typically involves the reaction of 1-(piperidin-1-yl)propan-2-ol with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and xanthene moieties. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)propan-2-ol: A simpler analog with similar structural features.
1-(Piperidin-1-yl)propan-2-one: Another related compound with a ketone group instead of an ester.
Uniqueness
1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is unique due to the presence of both a piperidine ring and a xanthene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-16(15-23-13-7-2-8-14-23)25-22(24)21-17-9-3-5-11-19(17)26-20-12-6-4-10-18(20)21/h3-6,9-12,16,21H,2,7-8,13-15H2,1H3 |
InChI Key |
HTGGGQRKDDWKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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